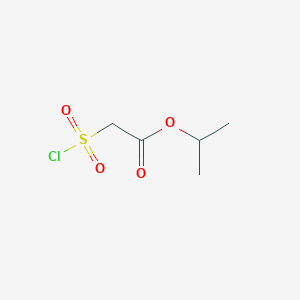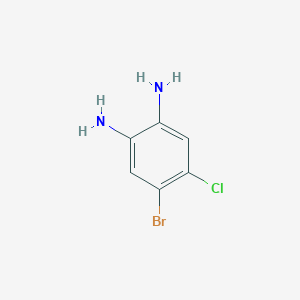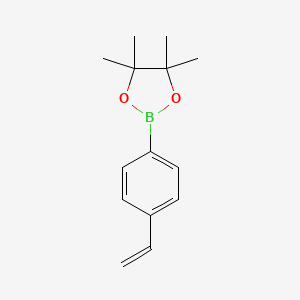
3-Bromo-2-méthylthiophénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methylthiophenol is a useful research compound. Its molecular formula is C7H7BrS and its molecular weight is 203.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-methylthiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methylthiophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Auto-polymérisation et synthèse de polythiophènes
L'étude des propriétés physiques et chimiques des dérivés du thiophène, tels que le 3-Bromo-2-méthylthiophénol, a suscité beaucoup d'attention car ils sont incorporés dans les produits naturels, les médicaments, les matériaux fonctionnels et les colorants photosensibles . La réaction d'auto-polymérisation est l'une des méthodes de synthèse des polythiophènes utilisant des dérivés halogénés du thiophène .
Dans une étude, les produits et le mécanisme réactionnel de la réaction de polymérisation d'un composé similaire, le 2-bromo-3-méthoxythiophène, ont été analysés en étudiant les états gazeux, liquide et solide à l'aide de la spectroscopie UV-Vis, de la résonance paramagnétique électronique (RPE), de la chromatographie en phase gazeuse/spectrométrie de masse (GC/SM), de l'analyse élémentaire, de la RMN et de la spectroscopie IR à transformée de Fourier . Les résultats fournissent des informations utiles pour la conception de monomères par auto-polymérisation .
Synthèse de nouveaux dérivés du thiophène
Un nouveau dérivé du thiophène, le 3-bromo-2-méthyl-5-(4-nitrophényl)thiophène, a été synthétisé par la réaction de couplage de Suzuki de l'acide 4-bromo-5-méthylthiophène-2-ylboronique et du 4-iodonitrobenzène . La structure de cette nouvelle substance a été confirmée par la résonance magnétique nucléaire (RMN), la spectrométrie de masse à basse et haute résolution (HRMS), la spectroscopie infrarouge à transformée de Fourier (FT-IR) et les investigations par diffraction des rayons X de la structure cristalline .
Les paramètres géométriques établis théoriquement et les fréquences de vibration calculées de cette nouvelle substance sont en bon accord avec les données expérimentales rapportées . Les énergies de la plus haute orbitale moléculaire occupée (HOMO) et de la plus basse orbitale moléculaire inoccupée (LUMO) et d'autres paramètres connexes du composé ont été calculées .
Propriétés
IUPAC Name |
3-bromo-2-methylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOFHMZWMVHVIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)
